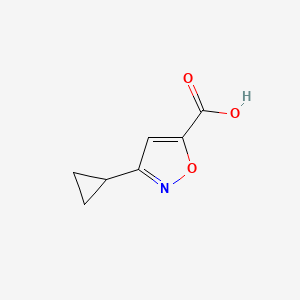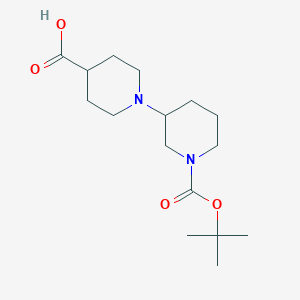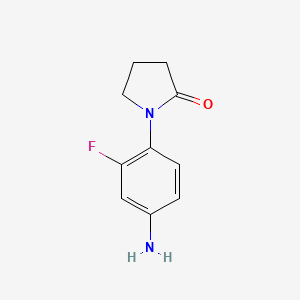
1-(4-氨基-2-氟苯基)吡咯烷-2-酮
描述
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of 1-(4-aminophenyl)pyrrolidin-2-one with 4-(2-fluorophenyl)piperazine-1-carboxylic acid followed by acylation with 4-nitrophenyl chloroformate and reduction of the nitro group to an amino group.Molecular Structure Analysis
The molecular structure of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one involves a pyrrolidinone ring attached to a fluorophenyl group. The compound is characterized by its IUPAC name 1-(4-amino-2-fluorophenyl)-2-pyrrolidinone and its InChI code 1S/C10H11FN2O/c11-8-6-7 (12)3-4-9 (8)13-5-1-2-10 (13)14/h3-4,6H,1-2,5,12H2 .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one are influenced by the electronic effects of the substituents on the pyrrolidinone ring.科学研究应用
Drug Discovery and Development
1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one: serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This ring structure is a common feature in many biologically active compounds and can contribute significantly to the stereochemistry of the molecule . The presence of the fluorine atom can enhance the binding affinity and selectivity of pharmacological agents .
Pharmacological Research
In pharmacology, this compound’s structure is beneficial for creating new medications with improved efficacy and reduced side effects. Its ability to efficiently explore the pharmacophore space due to sp3-hybridization makes it a valuable asset in designing compounds with specific biological activities .
Biochemical Applications
Biochemically, “1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one” can be used to study enzyme-substrate interactions and the influence of steric factors on biological activity. It helps in understanding the structure-activity relationship (SAR) of bioactive molecules, which is crucial for designing targeted therapies .
Materials Science
In materials science, this compound can be utilized in the synthesis of novel organic materials. Its molecular structure could potentially be used to create new polymers or coatings with unique properties, such as enhanced durability or chemical resistance .
Chemical Engineering
“1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one” may find applications in chemical engineering processes, such as catalysis or as an intermediate in the synthesis of more complex chemical entities. Its properties could influence reaction mechanisms and outcomes in chemical production .
Environmental Science
Lastly, in environmental science, this compound could be explored for its role in environmental remediation processes. Its interaction with pollutants or its use in developing sensors for environmental monitoring are potential areas of application .
作用机制
The mechanism of action of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is similar to that of Fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter and inhibits its activity, leading to an increase in serotonin levels in the brain.
安全和危害
属性
IUPAC Name |
1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBCVJIICUSZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one | |
CAS RN |
853910-13-1 | |
| Record name | 1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

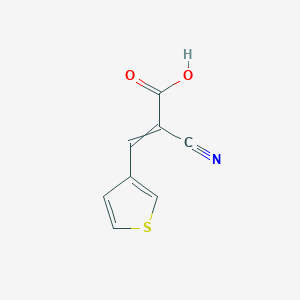


![2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1524363.png)

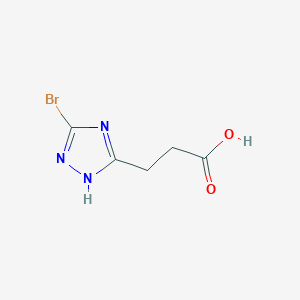
![2-Ethyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1524368.png)

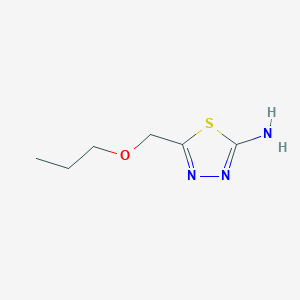
![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)
